molecular formula C12H15F3N2O8S B10853993 Nicotinamide riboside-d4 (triflate)

Nicotinamide riboside-d4 (triflate)

Cat. No.: B10853993
M. Wt: 408.34 g/mol
InChI Key: ZEWRNTDQENDMQK-VJZBIKLSSA-N
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Description

Nicotinamide riboside-d4 (triflate) is a deuterated form of nicotinamide riboside, a derivative of vitamin B3 (niacin). This compound is used primarily as an internal standard for the quantification of nicotinamide riboside in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in nicotinamide riboside-d4 (triflate) provide a stable isotopic label, making it an essential tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide riboside-d4 (triflate) typically involves the deuteration of nicotinamide riboside. The process begins with the preparation of nicotinamide riboside, followed by the introduction of deuterium atoms. The triflate group is then added to enhance the compound’s stability and solubility. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of nicotinamide riboside-d4 (triflate) involves scalable synthesis techniques, such as solid-phase synthesis and column chromatography, to ensure high purity and yield. The process is optimized to maintain the stability of the deuterated compound and to minimize the loss of deuterium atoms during purification .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide riboside-d4 (triflate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nicotinamide riboside-d4 (triflate) has a wide range of scientific research applications, including:

Mechanism of Action

Nicotinamide riboside-d4 (triflate) exerts its effects by increasing intracellular and mitochondrial levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound enhances the activity of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3), which are involved in deacetylation processes that regulate cellular stress responses, DNA repair, and mitochondrial function .

Comparison with Similar Compounds

Uniqueness: Nicotinamide riboside-d4 (triflate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in research settings where accurate measurement of nicotinamide riboside levels is critical .

Properties

Molecular Formula

C12H15F3N2O8S

Molecular Weight

408.34 g/mol

IUPAC Name

2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate

InChI

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D;

InChI Key

ZEWRNTDQENDMQK-VJZBIKLSSA-N

Isomeric SMILES

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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